molecular formula C8H15ClFNO B2431452 [(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride CAS No. 2416218-32-9

[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride

Cat. No.: B2431452
CAS No.: 2416218-32-9
M. Wt: 195.66
InChI Key: QAJRFPVPHUYVFE-SFYZADRCSA-N
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Description

[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride: is a synthetic organic compound characterized by its unique structural features, including a fluorotertiary carbon chiral center and an azaquaternary carbon chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride involves a series of synthetic steps designed to achieve high yield and chiral purityThe reaction conditions are generally mild, with a focus on maintaining the integrity of the chiral centers .

Industrial Production Methods: Industrial production of this compound leverages scalable synthetic routes that ensure high yield and purity. The process involves optimized reaction conditions, including controlled temperature and pressure, to achieve efficient synthesis. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions: [(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, [(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its chiral centers make it an interesting subject for studying stereochemistry and its impact on biological activity .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in targeting specific molecular pathways .

Industry: In industrial applications, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of [(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom and the chiral centers play a crucial role in its binding affinity and selectivity. The compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: [(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride is unique due to its specific combination of fluorine and chiral centers, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO.ClH/c9-7-4-8(6-11)2-1-3-10(8)5-7;/h7,11H,1-6H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBSPHWFVLBTQX-WLYNEOFISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(CN2C1)F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(C[C@H](CN2C1)F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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